ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring:
- A cyclohepta[b]thiophene core with an ethyl carboxylate group at position 3 .
- A 1,2,4-triazole ring substituted with a 4-nitrophenyl group and a (3,5-dimethoxybenzamido)methyl moiety.
- A thioacetamido bridge linking the triazole and cycloheptathiophene moieties.
The triazole-thioacetamido linkage may enhance biological interactions, while the cycloheptane ring confers conformational flexibility .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O8S2/c1-4-46-31(41)28-24-8-6-5-7-9-25(24)48-30(28)34-27(39)18-47-32-36-35-26(37(32)20-10-12-21(13-11-20)38(42)43)17-33-29(40)19-14-22(44-2)16-23(15-19)45-3/h10-16H,4-9,17-18H2,1-3H3,(H,33,40)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUODTJRSZPWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC(=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The compound features a thiadiazole ring and an ethyl ester group that influence its solubility and reactivity. The presence of various functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiadiazole ring can inhibit enzyme activity by binding to active sites.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer properties.
- Cellular Pathway Disruption : By interfering with signaling pathways, it can affect cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-(2-((5-(3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance:
- Testing Methods : Broth microdilution tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Efficacy : Compounds with similar structures have demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has been evaluated for its antitumor potential through various in vitro assays:
- Cell Lines Tested : Studies have utilized human lung cancer cell lines such as A549 and HCC827.
- Results : Compounds similar to this one have shown IC50 values in the low micromolar range (e.g., IC50 = 6.26 ± 0.33 μM for HCC827), indicating strong cytotoxic effects .
Case Studies
-
Study on Antitumor Activity :
- Researchers synthesized derivatives based on the triazole structure and tested their effects on cancer cell proliferation.
- Results indicated that modifications in the chemical structure significantly influenced biological activity.
- Compounds showed higher efficacy in 2D assays compared to 3D models .
- Antimicrobial Evaluation :
Comparative Analysis
Scientific Research Applications
The compound ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has garnered attention in scientific research due to its potential applications in various fields such as pharmaceuticals and biochemistry. This article will explore its applications, supported by relevant data and case studies.
Key Features
- Molecular Formula : C23H26N4O5S
- Molecular Weight : 462.55 g/mol
- CAS Number : 877997-99-4
Pharmaceutical Applications
This compound has been studied for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. A study demonstrated that derivatives of thiophene and triazole have shown efficacy against resistant strains of bacteria .
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance antioxidant activity. Studies have shown that compounds containing methoxy-substituted aromatic rings are effective in scavenging free radicals .
The compound has been evaluated for various biological activities:
- Analgesic Effects : Research involving related compounds suggests potential analgesic properties, making it a candidate for pain management therapies .
- Anticancer Potential : Some derivatives of similar structures have shown promise in anticancer studies. The ability to inhibit tumor growth through various mechanisms (e.g., apoptosis induction) has been documented .
Case Study 1: Antimicrobial Efficacy
A study conducted by Madhavi et al. (2016) synthesized ethyl derivatives of thiophenes and evaluated their antimicrobial activities against several bacterial strains. Results indicated notable zones of inhibition, suggesting that the structural features of these compounds contribute significantly to their antimicrobial efficacy .
Case Study 2: Antioxidant Evaluation
In another investigation focused on antioxidant properties, compounds like ethyl 2-cyanoacetamido derivatives were tested for their ability to reduce oxidative stress in cellular models. The findings highlighted the importance of substituents such as methoxy groups in enhancing antioxidant activity .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Observed Effect | Reference |
|---|---|---|---|
| Ethyl 2-cyanoacetamido derivative | Antimicrobial | Significant inhibition of growth | Madhavi et al., 2016 |
| Methoxy-substituted thiophene | Antioxidant | High radical scavenging activity | Madhavi et al., 2016 |
Table 2: Synthesis Pathways
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Thiophene derivative + Acetic anhydride | Reflux | Acetamido derivative |
| 2 | Acetamido derivative + Triazole | Stirring at room temperature | Target compound |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- 4-Nitrophenyl Group : Present in the target compound and CAS 331819-60-4, this group is associated with antimicrobial and anticancer activities due to its electron-withdrawing nature, which can enhance electrophilic interactions .
- 3,5-Dimethoxybenzamido : Unique to the target compound, these substituents improve solubility and metabolic stability compared to simpler benzamido analogs (e.g., CAS 397290-59-4) .
- 1,2,4-Triazole-Thioacetamido Bridge : This linkage, absent in other analogs, may facilitate hydrogen bonding or metal chelation, akin to triazole-containing antifungals like fluconazole .
Pharmacological and Physical Properties
- Solubility : The ethyl carboxylate group in all compounds enhances organic solubility. However, the target compound’s methoxy groups may improve aqueous solubility over nitro-substituted analogs .
- Stability : The nitro group in the target compound is susceptible to enzymatic reduction, a concern less prevalent in methoxy-substituted derivatives .
- Bioactivity : While specific data for the target compound are unavailable, structurally related triazole-thioether hybrids exhibit antifungal and anti-inflammatory activities .
Research Implications
The target compound’s hybrid structure positions it as a candidate for antimicrobial or anticancer drug development . Future studies should:
Q & A
Q. Basic Research Focus
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) confirm substituent connectivity. Key signals include:
- Thiophene protons at δ 6.8–7.2 ppm.
- Nitrophenyl resonances at δ 8.1–8.5 ppm .
- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] at m/z 700.18) .
- IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm) and S-C=O (1250–1300 cm) confirm functional groups .
Advanced Tip : Use X-ray crystallography to resolve ambiguous stereochemistry or confirm regioselectivity in triazole formation .
How do functional groups (e.g., nitro, triazole) influence biological activity?
Q. Basic Research Focus
- 3,5-Dimethoxybenzamido group : Enhances lipophilicity, improving membrane permeability. Methoxy groups may engage in hydrogen bonding with target enzymes .
- 4-Nitrophenyl substituent : Electron-withdrawing effects stabilize the triazole ring and modulate redox properties, potentially enhancing anticancer activity .
- Thiophene core : Sulfur atoms contribute to π-stacking interactions with aromatic residues in enzyme active sites .
Methodological Insight : Compare IC values of analogs (e.g., nitro vs. amino derivatives) in enzyme inhibition assays to quantify substituent effects .
What structure-activity relationship (SAR) studies are recommended for this compound?
Q. Advanced Research Focus
- Systematic substitution :
- Replace 4-nitrophenyl with halogenated or methoxy variants to study electronic effects.
- Modify the triazole’s methylene linker to alter steric bulk .
- Biological testing :
- Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to tubulin or proteasomes .
Q. Advanced Research Focus
- Solubility : Use co-solvents (e.g., PEG 400) or nanoformulations to enhance aqueous solubility (<20 µg/mL in parent compound) .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis). Introduce fluorination to block CYP450 metabolism .
- Blood-brain barrier (BBB) penetration : Calculate logP (predicted ~3.5) and P-gp substrate likelihood via in silico tools (e.g., SwissADME) .
Q. Advanced Research Focus
- QSAR modeling : Train models on analog datasets to predict toxicity (e.g., hepatotoxicity) and potency .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing nitro with cyano) .
- ADMET prediction : Use tools like Schrödinger’s QikProp to prioritize analogs with favorable absorption and clearance profiles .
Tip : Combine docking with molecular dynamics to simulate induced-fit binding to flexible targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
